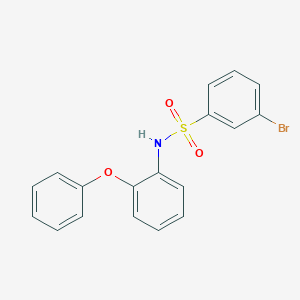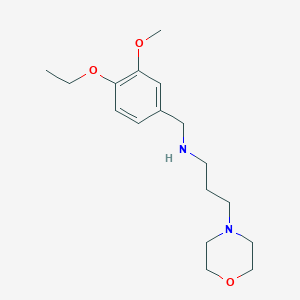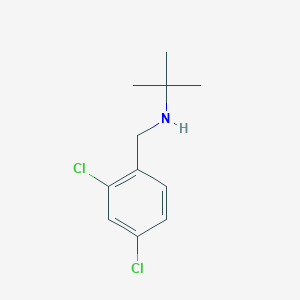
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPB is a sulfonamide derivative that belongs to the class of arylsulfonamides. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). BPPB has been found to possess various biological activities, which makes it a promising candidate for use in scientific research.
作用機序
The mechanism of action of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase (CA) enzymes. CA enzymes are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been found to selectively inhibit the activity of CA IX and CA XII, which are overexpressed in various cancer cells. This inhibition leads to a decrease in intracellular pH, which in turn leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has also been found to inhibit the activity of CA IX and CA XII, which are overexpressed in various cancer cells. This inhibition leads to a decrease in intracellular pH, which in turn leads to apoptosis in cancer cells.
実験室実験の利点と制限
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a white crystalline solid that is soluble in organic solvents such as DMSO and DMF. This makes it easy to dissolve in various solvents and use in various assays. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has also been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties, which makes it a promising candidate for use in scientific research.
However, there are also some limitations to the use of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in lab experiments. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide is a sulfonamide derivative, which means that it may have potential side effects on the body. It is important to use 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide with caution and follow the appropriate safety protocols when handling the compound.
将来の方向性
There are several future directions for the use of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in scientific research. One potential application is in cancer therapy. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Further studies are needed to determine the efficacy and safety of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in cancer therapy.
Another potential application is in the treatment of inflammatory diseases. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to determine the efficacy and safety of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in the treatment of inflammatory diseases.
In addition, 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide may have potential applications in other areas of scientific research, such as neurodegenerative diseases and metabolic disorders. Further studies are needed to explore the potential uses of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in these areas.
合成法
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide can be synthesized by the reaction of 2-phenoxyaniline with 3-bromo benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified by recrystallization to obtain 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in its pure form.
科学的研究の応用
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
特性
製品名 |
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide |
|---|---|
分子式 |
C18H14BrNO3S |
分子量 |
404.3 g/mol |
IUPAC名 |
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14BrNO3S/c19-14-7-6-10-16(13-14)24(21,22)20-17-11-4-5-12-18(17)23-15-8-2-1-3-9-15/h1-13,20H |
InChIキー |
PVEHVKQWEJITJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC(=CC=C3)Br |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)
![N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)


![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)